1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
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Overview
Description
1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound featuring a unique structure that combines a sulfonyl group, a cyclopentane ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the cyclopentane ring and the sulfonyl group. Key steps may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentane Ring: This step may involve hydrogenation reactions to form the octahydrocyclopenta[c]pyrrol structure.
Attachment of the Sulfonyl Group: This is often done using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups or the ring structures.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate due to its unique structure and functional groups.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the azetidine and cyclopentane rings may provide steric and electronic effects that influence binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as prolinol and pyrrolizines, share some structural similarities.
Sulfonyl Azetidines: Other azetidine compounds with sulfonyl groups may have similar reactivity and applications.
Uniqueness
1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-16(12-19)18-9-14-3-2-4-15(14)10-18/h5-8,14-16H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSPAMBVMXSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3CC4CCCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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